molecular formula C22H21N5O2S B2451066 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396765-00-6

1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2451066
CAS No.: 1396765-00-6
M. Wt: 419.5
InChI Key: DXWIKWCIHJSZSF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, a thienyl group, and a triazole ring

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-pyridin-2-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-15(19-12-8-14-30-19)24-22(28)20-21(16-9-6-7-13-23-16)27(26-25-20)17-10-4-5-11-18(17)29-2/h4-15H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWIKWCIHJSZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction with a suitable pyridine derivative.

    Incorporation of the Thienyl Group: The thienyl group can be incorporated via a Stille coupling reaction, which involves the coupling of an organotin compound with a halogenated thiophene derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thienyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridinyl group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various strains of bacteria and fungi. For instance, studies have indicated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit specific pathways involved in cancer cell proliferation, thus offering a promising avenue for cancer therapy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of triazole compounds. Research indicates that derivatives can modulate inflammatory responses, which is beneficial in treating conditions such as arthritis and other inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined a series of triazole derivatives, including those structurally similar to our compound. The results indicated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the need for further development into therapeutic agents .

Case Study 2: Anticancer Activity

In a different study focusing on the anticancer properties of triazoles, researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. The findings revealed that certain modifications to the triazole structure significantly enhanced cytotoxicity, suggesting that our compound could be optimized for improved anticancer activity .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: Lacks the thienyl group, which may affect its chemical reactivity and biological activity.

    1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide: Has a shorter alkyl chain, which may influence its solubility and pharmacokinetic properties.

    1-(2-Methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxylate: Contains a carboxylate group instead of a carboxamide group, which may alter its chemical stability and biological interactions.

Biological Activity

The compound 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family and has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C23H20N6O2SC_{23}H_{20}N_6O_2S with a molecular weight of 444.5 g/mol. The structure consists of a triazole ring linked to various aromatic and heterocyclic moieties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H20N6O2SC_{23}H_{20}N_6O_2S
Molecular Weight444.5 g/mol
CAS Number540505-91-7

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The specific compound has been shown to inhibit cell proliferation in breast and lung cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. In vitro studies have shown that the compound exhibits activity against a range of bacteria and fungi. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or survival pathways.
  • Receptor Modulation : It has been suggested that the triazole moiety can act as a ligand for various receptors involved in cancer progression.

Study on Anticancer Effects

A recent study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations (above 20 µM). Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of Escherichia coli. The results showed that it effectively reduced bacterial viability by over 90% at a concentration of 15 µg/mL after 24 hours of exposure .

Q & A

Q. What synthetic strategies are optimal for constructing the triazole-carboxamide core in this compound?

The triazole-carboxamide scaffold can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted cycloaddition. Key steps include:

  • Condensation : Reacting 2-methoxyphenyl azide with a pyridyl alkyne precursor to form the 1,2,3-triazole ring .
  • Carboxamide coupling : Use of HATU/DMAP-mediated coupling between the triazole intermediate and a thiophene-propylamine derivative .
  • Purity optimization : Purification via gradient HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity, as validated for structurally analogous triazoles .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

Solubility issues in aqueous buffers are common due to the hydrophobic thiophene and pyridyl moieties. Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .
  • Structural modifications : Introducing polar substituents (e.g., hydroxyl or amine groups) on the thiophene or pyridine rings, balancing lipophilicity (logP <5) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1H/13C NMR to confirm regioselectivity of triazole formation (e.g., distinguishing 1,4- vs. 1,5-disubstitution) and methoxyphenyl orientation .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]+: ~463.15 Da) and isotopic patterns .
  • X-ray crystallography : For absolute configuration determination, particularly if chiral centers are introduced during synthesis .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies may arise from metabolic instability or poor pharmacokinetics. Methodological approaches include:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) to identify unstable motifs (e.g., thiophene oxidation). Stabilize via fluorination or methyl group addition .
  • Pharmacokinetic (PK) studies : Measure plasma half-life (t1/2) and bioavailability in rodent models. If t1/2 <2 hours, consider prodrug strategies or formulation with sustained-release polymers .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize residues within 4Å of the triazole-carboxamide core .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) to predict electron density distribution and reactive sites for derivatization .

Q. How can regioselectivity issues during triazole synthesis be systematically optimized?

  • Catalyst screening : Compare Cu(I) salts (e.g., CuBr vs. CuI) and ligands (TBTA vs. BTTAA) to favor 1,4-regioisomers. For 1,5-selectivity, use ruthenium catalysts .
  • Reaction monitoring : In situ FTIR or Raman spectroscopy to track azide consumption and optimize reaction time/temperature .

Q. What strategies mitigate off-target effects in cellular assays?

  • Counter-screening : Test against panels of related receptors/enzymes (e.g., kinase profiling at 1 μM concentration) .
  • CRISPR/Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status, metabolic enzyme expression) using databases like CCLE or DepMap. For example, hepatic cell lines may metabolize the compound faster than lung-derived lines .
  • Dose-response normalization : Use Hill slope analysis to distinguish between true cytotoxicity (steep slope) vs. non-specific effects (shallow slope) .

Q. What experimental controls are essential for validating target engagement?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound proteins, followed by pull-down and MS/MS identification .
  • Negative controls : Use structurally similar but inactive analogs (e.g., triazole replaced with imidazole) to confirm signal specificity in binding assays .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight463.15 g/mol (HRMS)
logP (Predicted)3.8 ± 0.2 (ChemAxon)
Aqueous Solubility<10 μM (PBS pH 7.4)
Plasma Stability (Human)t1/2 = 1.5 hours (Microsomal assay)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseSolution
1,5-Triazole isomerCatalyst inefficiencyUse TBTA ligand with Cu(I)
Dealkylated thiopheneAcidic reaction conditionsNeutralize post-synthesis
Carboxamide hydrolysisProlonged exposure to moistureAnhydrous DMF as solvent

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